Sucrose 2,3,3',4',6-pentaacetate Sucrose 2,3,3',4',6-pentaacetate
Brand Name: Vulcanchem
CAS No.: 35867-25-5
VCID: VC20752505
InChI: InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
Molecular Formula: C22H32O16
Molecular Weight: 552.5 g/mol

Sucrose 2,3,3',4',6-pentaacetate

CAS No.: 35867-25-5

Cat. No.: VC20752505

Molecular Formula: C22H32O16

Molecular Weight: 552.5 g/mol

* For research use only. Not for human or veterinary use.

Sucrose 2,3,3',4',6-pentaacetate - 35867-25-5

CAS No. 35867-25-5
Molecular Formula C22H32O16
Molecular Weight 552.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1
Standard InChI Key AHLIHMGXFJRKSY-ZQNATQRZSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
SMILES CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O

Sucrose 2,3,3',4',6-pentaacetate is a chemically modified form of sucrose, where five hydroxyl groups on the sucrose molecule are acetylated. This compound is known for its unique structural and chemical properties, making it valuable in various research and industrial applications.

Synthesis of Sucrose 2,3,3',4',6-Pentaacetate

The synthesis typically involves the acetylation of sucrose using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or Lewis acids. The reaction conditions must be optimized to ensure high yield and selectivity towards the desired pentaacetate product.

Reaction Scheme

  • Starting Material: Sucrose

  • Reagents: Acetic anhydride or acetyl chloride

  • Catalyst: Pyridine or Lewis acid (e.g., AlCl₃)

  • Conditions: Controlled temperature and time to facilitate complete acetylation without decomposition.

Characterization Techniques

The synthesized sucrose pentaacetate can be characterized using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and confirm the presence of acetyl groups.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

  • Mass Spectrometry (MS): Assists in determining molecular weight and structure confirmation.

Applications

Sucrose 2,3,3',4',6-pentaacetate has several important applications:

  • Glycosylation Reactions: It serves as a glycosyl donor in synthetic organic chemistry, facilitating the formation of glycosidic bonds with various acceptors.

  • Carbohydrate Synthesis: The compound can be used to synthesize more complex carbohydrate derivatives due to its protective acetyl groups.

  • Pharmaceutical Applications: Its stability under acidic conditions makes it useful in drug formulation and development.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
SucroseC12H22O11Natural disaccharide; not modified
Sucrose PentaacetateC22H32O16Five hydroxyls acetylated; used in glycosylation
Alpha-D-Glucose PentaacetateC16H22O11Similar structure; different applications in synthesis

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